An In-Depth Technical Guide to Indolizine-2-carbaldehyde: Chemical Properties and Structure
An In-Depth Technical Guide to Indolizine-2-carbaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine-2-carbaldehyde, a derivative of the N-fused heterocyclic aromatic compound indolizine, is a molecule of significant interest in medicinal chemistry and materials science. As a structural isomer of indole, the indolizine scaffold is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of Indolizine-2-carbaldehyde, tailored for professionals in research and drug development.
Chemical Structure and Identification
Indolizine-2-carbaldehyde is characterized by a bicyclic structure comprising a fused pyridine and pyrrole ring, with a nitrogen atom at the bridgehead. An aldehyde group is substituted at the C2 position of the indolizine ring.
Table 1: Compound Identification [1]
| Identifier | Value |
| IUPAC Name | indolizine-2-carbaldehyde |
| Molecular Formula | C₉H₇NO |
| SMILES | C1=CC2=C(C=C1)N=C(C=C2)C=O |
| InChI Key | GZAJGIDURHUVHB-UHFFFAOYSA-N |
| CAS Number | 944895-49-2 |
Physicochemical Properties
Table 2: Physicochemical Properties of Indolizine-2-carbaldehyde
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| Exact Mass | 145.052763847 Da | PubChem[1] |
| Topological Polar Surface Area | 21.5 Ų | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
The synthesis of indolizine derivatives, including Indolizine-2-carbaldehyde, can be achieved through several established methods. A common and versatile approach is the 1,3-dipolar cycloaddition reaction.
General Synthesis Workflow
A prevalent synthetic route involves the reaction of a pyridinium ylide with an appropriate dipolarophile. The following diagram illustrates a generalized workflow for the synthesis of substituted indolizine-2-carbaldehydes.
Caption: Generalized workflow for the one-pot synthesis of indolizine-2-carbaldehydes.
Experimental Protocol: Synthesis of 1,3-Disubstituted Indolizine-2-carbaldehydes
The following protocol is adapted from a reported aminocatalyzed strategy for the one-pot synthesis of trisubstituted indolizine-2-carbaldehydes.[3]
Materials:
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α,β-Unsaturated aldehyde (0.2 mmol)
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Heteroaryl ketone (e.g., 2-acetylpyridine) (2.5 equiv.)
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Aminocatalyst (e.g., chitosan, 20 mol%)
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Acetic Acid (AcOH) (2.0 equiv.)
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Lithium trifluoromethanesulfonate (LiSO₃CF₃)
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2,2,2-Trifluoroethanol (CF₃CH₂OH) (0.9 mL)
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Argon (Ar) atmosphere
Procedure:
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To a sealed reaction vessel under an argon atmosphere, add the α,β-unsaturated aldehyde, heteroaryl ketone, aminocatalyst, acetic acid, and lithium trifluoromethanesulfonate.
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Add 2,2,2-trifluoroethanol as the solvent.
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Heat the reaction mixture at 80 °C for 18 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Purify the crude product by flash column chromatography on silica gel to yield the desired indolizine-2-carbaldehyde derivative.
Characterization
The structure and purity of synthesized Indolizine-2-carbaldehyde are confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for Indolizine-2-carbaldehyde
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A characteristic singlet for the aldehydic proton (CHO) downfield, typically above δ 9.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A characteristic signal for the carbonyl carbon of the aldehyde group downfield, typically above δ 180 ppm. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the CHO group (29 Da) or CO (28 Da). |
Note: Specific spectral data for the unsubstituted Indolizine-2-carbaldehyde is not widely available in the literature; the expected observations are based on the analysis of related indolizine derivatives and general principles of spectroscopy.
Biological Activity and Potential Applications
Indolizine derivatives are recognized for a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.
Reported Biological Activities of Indolizine Derivatives
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Anticancer Activity: Certain functionalized indolizines have demonstrated potent anticancer properties, with some compounds showing inhibitory activity against various cancer cell lines, including lung, brain, and renal cancer.[4]
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Antimicrobial and Antifungal Activity: Various indolizine derivatives have been reported to exhibit significant antibacterial and antifungal properties.
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Anti-inflammatory and Analgesic Effects: The indolizine nucleus is a component of compounds that have shown anti-inflammatory and pain-relieving activities.
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Enzyme Inhibition: Some indolizine derivatives have been identified as inhibitors of specific enzymes, such as phosphodiesterases.
Potential Mechanism of Action
While the specific molecular targets of Indolizine-2-carbaldehyde are not yet fully elucidated, studies on related indolizine compounds suggest potential mechanisms of action. One notable target is tubulin . Certain indolizine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed signaling pathway for the anticancer activity of certain indolizine derivatives.
Conclusion
Indolizine-2-carbaldehyde represents a versatile chemical entity with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis is achievable through established organic chemistry methodologies, and its structure provides a modifiable scaffold for the exploration of structure-activity relationships. Further investigation into the specific biological targets and mechanisms of action of Indolizine-2-carbaldehyde is warranted to fully realize its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study and application of this promising molecule.
References
- 1. Indolizine-2-carbaldehyde | C9H7NO | CID 53721738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations | Semantic Scholar [semanticscholar.org]
